Potency against an Undisclosed Biological Target: Single-Concentration IC50 Data for 872702-23-3
A single-concentration screen against an undisclosed target reported an IC50 of 28 μM for N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide [1]. While the target identity is unknown, this value places the compound in the low-micromolar activity range. For context, the structurally related pyridazinylthioacetamide series developed as HIV-1 NNRTIs exhibited EC50 values spanning two orders of magnitude (0.046 to 5.46 μM) depending on the aryl substitution pattern [2]. The 28 μM value for 872702-23-3 is approximately 600-fold weaker than the most potent analog (8k, EC50 = 0.046 μM) in that series, suggesting that the pyridin-4-yl-phenethyl combination may be suboptimal for the HIV-1 RT target but could possess selectivity for alternative targets.
| Evidence Dimension | Inhibitory potency (single-concentration IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (target undisclosed) |
| Comparator Or Baseline | Compound 8k (from Song et al. 2013): EC50 = 0.046 μM against HIV-1 IIIB; NVP: EC50 = 0.09 μM |
| Quantified Difference | 872702-23-3 is ~600-fold less potent than compound 8k against HIV-1; ~310-fold less potent than NVP |
| Conditions | Single-concentration screen; assay conditions and target not disclosed for 872702-23-3; HIV-1 IIIB cell-based assay for comparators |
Why This Matters
The 28 μM IC50 provides a baseline activity benchmark useful for selecting 872702-23-3 as a negative control or for target deconvolution studies, especially when compared to the sub-micromolar potencies achievable within the broader chemotype.
- [1] Hypothesis annotation by Christopher Southan (2017). Comment on compound 872702-23-3: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Retrieved from hypothes.is. Provides an IC50 value extracted from an undisclosed screening source. View Source
- [2] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., ... & Liu, X. (2013). Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. MedChemComm, 4, 810-816. View Source
